2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazole ring, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The starting material, 1,4-benzodioxane, is synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of the Triazole Ring: The triazole ring is formed by the cyclization of an appropriate hydrazine derivative with an acyl chloride under basic conditions.
Coupling Reaction: The benzodioxin and triazole intermediates are coupled using a sulfanyl linkage, typically involving the reaction of a thiol with an acyl chloride or anhydride.
Final Acetamide Formation: The final step involves the reaction of the coupled intermediate with 2,5-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis .
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various enzymes, making this compound a candidate for drug development .
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It has shown promise as an anti-inflammatory and anti-cancer agent .
Industry
In industry, the compound is used in the development of new materials with unique properties, such as enhanced thermal stability and electrical conductivity .
Mechanism of Action
The mechanism of action of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The benzodioxin ring can interact with cellular membranes, affecting their fluidity and function .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzodioxin-2-methanol
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Uniqueness
What sets 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H24N4O3S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H24N4O3S/c1-4-26-21(16-7-8-18-19(12-16)29-10-9-28-18)24-25-22(26)30-13-20(27)23-17-11-14(2)5-6-15(17)3/h5-8,11-12H,4,9-10,13H2,1-3H3,(H,23,27) |
InChI Key |
OGWCROMWSRMTLN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)C)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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